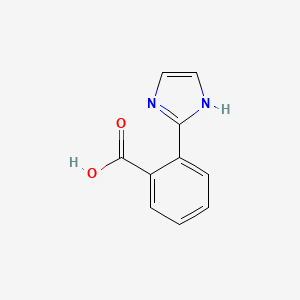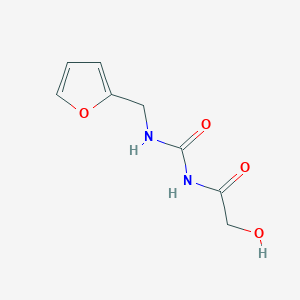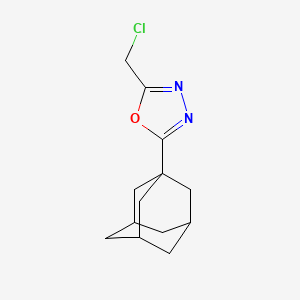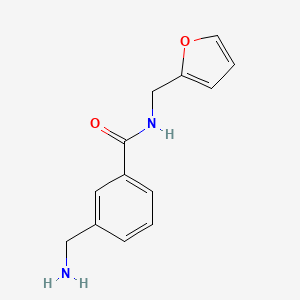![molecular formula C6H6O4 B1340362 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione CAS No. 54885-06-2](/img/structure/B1340362.png)
3,8-Dioxabicyclo[3.2.1]octane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dioxabicyclo[3.2.1]octane-2,4-dione is a chemical compound with the CAS Number: 54885-06-2 . It has a molecular weight of 142.11 . The IUPAC name for this compound is (1R,5S)-3,8-dioxabicyclo[3.2.1]octane-2,4-dione .
Synthesis Analysis
The synthesis of 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione involves a sequential reaction of N-allylic substitution, Diels–Alder cyclization, and intramolecular ketalization . This process is promoted by metal-organo relay catalysis involving palladium/phosphoric acid or palladium/halogen-bonding catalytic system .Molecular Structure Analysis
The molecular structure of 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The polymerization of 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione proceeds in dichloromethane at temperatures between -60 and 0°C in the presence of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators .Physical And Chemical Properties Analysis
3,8-Dioxabicyclo[3.2.1]octane-2,4-dione is a powder with a melting point of 128-129°C . The storage temperature for this compound is 4°C .Safety And Hazards
The safety information for 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
将来の方向性
The future directions for the study of 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione could involve the synthesis of new polysaccharides, especially those displaying biological and physiological activity . This could be achieved by the controlled ring-opening polymerization of an unsaturated bicyclic acetal, followed by appropriate chemical modifications of the resulting polymer .
特性
IUPAC Name |
3,8-dioxabicyclo[3.2.1]octane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-5-3-1-2-4(9-3)6(8)10-5/h3-4H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKUPEWYMBTCJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)OC(=O)C1O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540466 |
Source


|
| Record name | 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Dioxabicyclo[3.2.1]octane-2,4-dione | |
CAS RN |
54885-06-2 |
Source


|
| Record name | 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(3-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1340284.png)






![[4-(Difluoromethoxy)-3-ethoxyphenyl]methanol](/img/structure/B1340313.png)
![3-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B1340315.png)

![[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanamine](/img/structure/B1340327.png)


